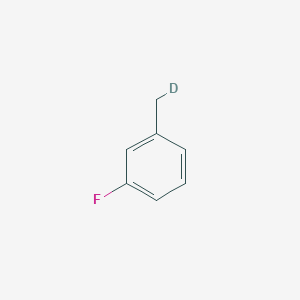![molecular formula C13H22Cl2N4O2 B12310898 rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-4-[(3R,4R)-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボニル]モルホリン二塩酸塩、トランスは、イミダゾール環、ピロリジン環、モルホリン環など、独特な官能基の組み合わせを持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
rac-4-[(3R,4R)-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボニル]モルホリン二塩酸塩、トランスの合成は通常、イミダゾール環、ピロリジン環、モルホリン環の形成を含む複数のステップを伴います。反応条件は、目的の立体化学が得られるように、温度、pH、特定の触媒の使用を正確に制御する必要があります。
工業的製造方法
この化合物の工業的製造方法は、自動反応器と連続フロープロセスを使用した大規模合成を伴う場合があります。これらの方法は、副生成物や廃棄物の生成を最小限に抑えながら、収率と純度を最適化するために設計されています。
化学反応の分析
反応の種類
rac-4-[(3R,4R)-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボニル]モルホリン二塩酸塩、トランスは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: イミダゾール環は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: この化合物は、さまざまな還元誘導体を形成するために還元できます。
置換: この化合物は、特にイミダゾール環とピロリジン環で置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。反応条件は、目的の変換を達成するために、制御された温度、不活性雰囲気、特定の溶媒を伴うことがよくあります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、イミダゾール環の酸化は、イミダゾールN-オキシドを生成する可能性があり、ピロリジン環の還元は、さまざまなピロリジン誘導体を生成する可能性があります。
科学研究への応用
rac-4-[(3R,4R)-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボニル]モルホリン二塩酸塩、トランスは、以下を含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 抗菌活性や抗癌活性など、潜在的な治療特性について調査されています。
産業: 新しい材料や触媒の開発に利用されます。
科学的研究の応用
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
rac-4-[(3R,4R)-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボニル]モルホリン二塩酸塩、トランスの作用機序は、特定の分子標的および経路との相互作用を伴います。イミダゾール環は、金属イオンや酵素と相互作用する可能性があり、ピロリジン環とモルホリン環は、化合物の全体的な生物活性を調節する可能性があります。これらの相互作用は、酵素活性の阻害や細胞プロセスの混乱など、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- rac-メチル(3R,4R)-4-(1-メチル-1H-イミダゾール-5-イル)ピロリジン-3-カルボン酸塩二塩酸塩
- rac-(3R,4R)-N-シクロプロピル-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボキサミド二塩酸塩
- rac-(3R,4R)-N-メチル-4-(ピロリジン-1-イル)テトラヒドロフラン-3-アミン
独自性
rac-4-[(3R,4R)-4-(1-メチル-1H-イミダゾール-4-イル)ピロリジン-3-カルボニル]モルホリン二塩酸塩、トランスは、官能基と立体化学の特定の組み合わせによりユニークです。この独自性により、幅広い分子標的に相互作用し、さまざまな生物学的活性を示すため、科学研究や産業アプリケーションに貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride
- rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Uniqueness
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C13H22Cl2N4O2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
[4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-16-8-12(15-9-16)10-6-14-7-11(10)13(18)17-2-4-19-5-3-17;;/h8-11,14H,2-7H2,1H3;2*1H |
InChIキー |
BKOVSAGCCCSUNM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C2CNCC2C(=O)N3CCOCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)

![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)

